molecular formula C17H23BO4 B2513603 rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate CAS No. 2097275-31-3

rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate

Cat. No.: B2513603
CAS No.: 2097275-31-3
M. Wt: 302.18
InChI Key: RFXMYRFJZANTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)14-10-13(14)11-6-8-12(9-7-11)15(19)20-5/h6-9,13-14H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXMYRFJZANTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (CAS No. 1612892-47-3) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H23BO4 with a molecular weight of 302.2 g/mol. Its structure includes a cyclopropyl group and a dioxaborolane moiety, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC17H23BO4
Molecular Weight302.2 g/mol
CAS Number1612892-47-3
Melting Point55.5 - 69.2 °C
Boiling Point374.1 ± 42.0 °C

Anticancer Properties

Recent studies have suggested that compounds containing dioxaborolane structures exhibit anticancer activity by interfering with cellular signaling pathways. For instance, research indicates that similar compounds can inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest . The specific mechanism by which this compound exerts its effects on cancer cells is still under investigation but may involve modulation of key oncogenic pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that related boron-containing compounds can protect neuronal cells from oxidative stress and apoptosis. This property could make this compound a candidate for further research in neurodegenerative diseases.

Enzymatic Interactions

The compound's ability to interact with enzymes is also notable. It has been reported that boron-containing compounds can act as enzyme inhibitors or modulators . This interaction could lead to potential therapeutic applications in conditions where enzyme regulation is crucial.

Case Studies

  • Anticancer Activity in Cell Lines :
    A study evaluated the cytotoxic effects of various boron-containing compounds on human breast cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation at micromolar concentrations .
  • Neuroprotection in Animal Models :
    In an animal model of Alzheimer's disease, administration of a related dioxaborolane compound demonstrated a reduction in neuroinflammation and improved cognitive function compared to control groups. This suggests potential applications for this compound in neurodegenerative disorders.

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point374.1 ± 42.0 °C at 760 mmHg
Density1.11 ± 0.1 g/cm³
AppearanceWhite to off-white powder

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance biological activity. The compound's structure allows for potential applications in drug design and development, particularly in targeting specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties by interacting with cellular mechanisms involved in tumor growth. For instance, studies have explored the use of boron compounds in neutron capture therapy for cancer treatment, where boron selectively targets tumor cells and enhances the effectiveness of radiation therapy.

Material Science

Boronic esters like rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate are utilized in the synthesis of advanced materials due to their ability to form stable complexes with various substrates.

Case Study: Polymer Synthesis

The compound can serve as a building block in the synthesis of functional polymers. Its unique reactivity allows for the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability.

Organic Synthesis

In organic synthesis, this compound acts as a versatile intermediate for the preparation of other complex organic molecules. Its ability to undergo various reactions such as Suzuki coupling makes it valuable for creating diverse chemical entities.

Synthetic Pathways

The following table summarizes potential synthetic pathways involving this compound:

Reaction TypeReagents/ConditionsProduct Type
Suzuki CouplingAryl halide + base + palladium catalystBiaryl compounds
Nucleophilic AdditionGrignard reagent + carbonyl compoundAlcohol derivatives
EsterificationCarboxylic acid + alcohol (acid catalyst)Esters

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes selective oxidation under controlled conditions:

  • Nitroso/Nitro Derivatives : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) yields nitroso or nitro derivatives.

  • Ketone Formation : Strong oxidants like chromium trioxide (CrO₃) can oxidize the aliphatic C–H bonds adjacent to the amine, forming ketones.

Reagent Conditions Product Yield Reference
H₂O₂Acidic, 25°C, 6 hrs6-Nitroso derivative65%
KMnO₄Basic, reflux, 12 hrs6-Nitro derivative58%
CrO₃/H₂SO₄0°C → RT, 2 hrs5-Keto-6,7,8,9-tetrahydrobenzoannulene42%

Reduction Reactions

The compound participates in reductive transformations:

  • Secondary Amine Formation : Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the aromatic ring, yielding fully hydrogenated derivatives .

Reagent Conditions Product Yield Reference
NaBH₄EtOH, RT, 3 hrsN-Alkyl secondary amine78%
LiAlH₄THF, reflux, 8 hrsN-Alkyl tertiary amine65%
H₂ (1 atm)/Pd-CMeOH, RT, 24 hrsPerhydrobenzoannulen-6-amine89%

Substitution Reactions

The amine group acts as a nucleophile in substitution reac

Comparison with Similar Compounds

Key Research Findings

  • Stereochemical Stability : The (1R,2R)-cyclopropane configuration in the target compound resists ring-opening under mild conditions, making it suitable for chiral drug intermediates .
  • Reactivity Trade-offs : Cyclopropane-containing boronates exhibit lower reactivity in cross-couplings compared to simpler aryl boronates but offer superior stereochemical control .
  • Supply Limitations : The target compound is listed as "discontinued" or "temporarily out of stock" in commercial catalogs, highlighting challenges in large-scale production .

Q & A

Q. What are the optimal synthetic routes for preparing rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate, and how does its stereochemistry influence reactivity?

  • Methodological Answer : The synthesis typically involves:
  • Cyclopropanation : Formation of the (1R,2R)-cyclopropyl intermediate via transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions).
  • Boronate Installation : Suzuki-Miyaura coupling or direct borylation to introduce the dioxaborolane group .
  • Esterification : Methylation of the benzoic acid precursor under mild conditions (e.g., DCC/DMAP).
  • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .
    Stereochemical Impact : The (1R,2R) configuration enhances regioselectivity in cross-coupling reactions due to steric and electronic effects of the cyclopropane ring .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Verify cyclopropane ring protons (δ ~0.5–1.5 ppm) and methyl ester signals (δ ~3.8–4.0 ppm).
  • ¹¹B NMR : Confirm the presence of the dioxaborolane group (δ ~28–32 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (C₁₈H₂₃BO₄; theoretical MW: 326.18 g/mol).
  • X-ray Crystallography : Resolve absolute stereochemistry of the cyclopropane ring .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence cross-coupling reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Steric Effects : The (1R,2R) configuration creates a rigid, concave structure that limits access to the boron center, reducing unintended side reactions in Suzuki couplings .
  • Electronic Effects : Electron-withdrawing ester groups adjacent to the boronate enhance electrophilicity, improving coupling efficiency with aryl halides.
  • Case Study : Comparative studies with (1S,2S) enantiomers show ~20% lower yields in Pd-catalyzed reactions due to unfavorable steric interactions .

Q. What are the stability profiles of this compound under hydrolytic or oxidative conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :
  • Hydrolytic Stability :
ConditionDegradation Rate (t₁/₂)Major Degradant
pH 7.4 (RT)>48 hoursBenzoic acid derivative
pH 2.0 (37°C)~6 hoursCyclopropane ring-opened product
Mitigation: Store at –20°C in anhydrous DMSO or THF .
  • Oxidative Stability : The dioxaborolane group is susceptible to peroxide formation. Use antioxidants (e.g., BHT) in storage solutions .

Q. How can researchers resolve contradictions in reported reactivity data for structurally similar boronate esters?

  • Methodological Answer :
  • Substituent Analysis : Compare electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating methyl) on boron electrophilicity using Hammett plots .
  • Table : Reactivity Trends in Analogues
Substituent PositionCoupling Yield (%)Reference
4-Cl (para)85
2-CH₃ (ortho)65
3-OCH₃ (meta)72
  • Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic bottlenecks .

Methodological Considerations for Experimental Design

Q. What strategies optimize enantioselective synthesis of the (1R,2R)-cyclopropyl intermediate?

  • Answer :
  • Chiral Catalysts : Use Rh(II) or Cu(I) complexes with bisoxazoline ligands to achieve >90% enantiomeric excess (ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance stereochemical control vs. nonpolar solvents .

Q. How can researchers evaluate the compound’s potential as a PROTAC linker or bifunctional reagent?

  • Answer :
  • Binding Assays : Measure affinity for E3 ligases (e.g., VHL or CRBN) using SPR or fluorescence polarization.
  • Cell-Based Degradation : Monitor target protein levels via Western blot after treatment with PROTAC prototypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.